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molecular formula C25H26F3N5O3 B606091 BI-671800 CAS No. 1093108-50-9

BI-671800

Cat. No. B606091
M. Wt: 501.5 g/mol
InChI Key: XEOSTBFUCNZKGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08859770B2

Procedure details

A stirred suspension of [4,6-bis-dimethylamino-2-[4-(4-trifluoromethylbenzoylamino)-benzyl]pyrimidin-5-yl]acetic acid methyl ester (50 g, obtained according to step B) and lithium hydroxide monohydrate (6.3 g) in a mixture of 100 mL of tetrahydrofurane and 50 mL of methanol in a 1500 mL double jacketed vessel is heated to 60±5° C. over a period of 1 hour. Deionized water (75 mL) is slowly added. The obtained solution is stirred for 2 hours at 60±5° C. A solution of acetic acid (11.6 g) in 50 mL of methanol is added at 60±5° C. The resulting suspension is gradually cooled to 5±5° C. over a period of 2 hours and stirred at this temperature for another 30 minutes. The solid is filtered off, washed with 200 mL of methanol and dried in vacuo at 50° C. to yield [4,6-bis-dimethylamino-2-[4-(4-trifluoromethyl-benzoyl-amino)benzyl]pyrimidin-5-yl]acetic acid (compound of formula (I)) in an amount of 43.65 g (yield: 90%; HPLC-purity: 99.6%).
Name
[4,6-bis-dimethylamino-2-[4-(4-trifluoromethylbenzoylamino)-benzyl]pyrimidin-5-yl]acetic acid methyl ester
Quantity
50 g
Type
reactant
Reaction Step One
Name
lithium hydroxide monohydrate
Quantity
6.3 g
Type
reactant
Reaction Step One
Name
Quantity
75 mL
Type
reactant
Reaction Step Two
Quantity
11.6 g
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
C[O:2][C:3](=[O:37])[CH2:4][C:5]1[C:6]([N:34]([CH3:36])[CH3:35])=[N:7][C:8]([CH2:14][C:15]2[CH:20]=[CH:19][C:18]([NH:21][C:22](=[O:33])[C:23]3[CH:28]=[CH:27][C:26]([C:29]([F:32])([F:31])[F:30])=[CH:25][CH:24]=3)=[CH:17][CH:16]=2)=[N:9][C:10]=1[N:11]([CH3:13])[CH3:12].O.[OH-].[Li+].O.C(O)(=O)C>O1CCCC1.CO>[CH3:36][N:34]([CH3:35])[C:6]1[C:5]([CH2:4][C:3]([OH:37])=[O:2])=[C:10]([N:11]([CH3:12])[CH3:13])[N:9]=[C:8]([CH2:14][C:15]2[CH:16]=[CH:17][C:18]([NH:21][C:22](=[O:33])[C:23]3[CH:24]=[CH:25][C:26]([C:29]([F:31])([F:32])[F:30])=[CH:27][CH:28]=3)=[CH:19][CH:20]=2)[N:7]=1 |f:1.2.3|

Inputs

Step One
Name
[4,6-bis-dimethylamino-2-[4-(4-trifluoromethylbenzoylamino)-benzyl]pyrimidin-5-yl]acetic acid methyl ester
Quantity
50 g
Type
reactant
Smiles
COC(CC=1C(=NC(=NC1N(C)C)CC1=CC=C(C=C1)NC(C1=CC=C(C=C1)C(F)(F)F)=O)N(C)C)=O
Name
lithium hydroxide monohydrate
Quantity
6.3 g
Type
reactant
Smiles
O.[OH-].[Li+]
Step Two
Name
Quantity
75 mL
Type
reactant
Smiles
O
Step Three
Name
Quantity
11.6 g
Type
reactant
Smiles
C(C)(=O)O
Name
Quantity
50 mL
Type
solvent
Smiles
CO
Step Four
Name
Quantity
100 mL
Type
solvent
Smiles
O1CCCC1
Name
Quantity
50 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 (± 5) °C
Stirring
Type
CUSTOM
Details
The obtained solution is stirred for 2 hours at 60±5° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The resulting suspension is gradually cooled to 5±5° C. over a period of 2 hours
Duration
2 h
STIRRING
Type
STIRRING
Details
stirred at this temperature for another 30 minutes
Duration
30 min
FILTRATION
Type
FILTRATION
Details
The solid is filtered off
WASH
Type
WASH
Details
washed with 200 mL of methanol
CUSTOM
Type
CUSTOM
Details
dried in vacuo at 50° C.

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
CN(C1=NC(=NC(=C1CC(=O)O)N(C)C)CC1=CC=C(C=C1)NC(C1=CC=C(C=C1)C(F)(F)F)=O)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 90%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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